methyl 4-amino-5-methoxy-2-methylbenzoate
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Overview
Description
Methyl 4-amino-5-methoxy-2-methylbenzoate is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group, a methoxy group, and a methyl ester group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-5-methoxy-2-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-amino-5-methoxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-methoxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-5-methoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-5-methoxy-2-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and ester groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-methoxybenzoate
- Methyl 4-amino-2-hydroxybenzoate
- Methyl 2-amino-4-methoxybenzoate
Uniqueness
Methyl 4-amino-5-methoxy-2-methylbenzoate is unique due to the specific positioning of its functional groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1427436-95-0 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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